molecular formula C25H26ClN5O2 B2986541 9-(5-chloro-2-methylphenyl)-1,7-dimethyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 877617-41-9

9-(5-chloro-2-methylphenyl)-1,7-dimethyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No. B2986541
CAS RN: 877617-41-9
M. Wt: 463.97
InChI Key: RABSHRZNNPFPDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-(5-chloro-2-methylphenyl)-1,7-dimethyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C25H26ClN5O2 and its molecular weight is 463.97. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Multitarget Drugs for Neurodegenerative Diseases

Research on 8-benzyl-substituted tetrahydropyrazino[2,1-f]purinediones, which are structurally related to the compound , has highlighted their potential as multitarget drugs for neurodegenerative diseases. These compounds have been evaluated for their affinity at adenosine receptor subtypes and their ability to inhibit monoamine oxidases (MAO), showing promise as dual-target-directed A1/A2A adenosine receptor antagonists. Such compounds could offer symptomatic relief and potentially modify the course of neurodegenerative diseases like Parkinson's and Alzheimer's, due to their action on multiple relevant targets (Brunschweiger et al., 2014).

Synthesis of [f]-Fused Purine-2,6-diones

Another aspect of scientific research involving related compounds includes the synthesis of new [1,3,5]- and [1,3,6]-thiadiazepino-[3,2-f]-purine ring systems. These synthetic efforts expand the chemical space of purine-based compounds, potentially leading to new pharmacologically active molecules. The synthesis of these compounds involves multiple steps and showcases the versatility of purine chemistry in generating novel heterocyclic systems (Hesek & Rybár, 1994).

Dual-target-directed Ligands

The development of N9-benzyl-substituted imidazo-, pyrimido-, and 1,3-diazepino[2,1-f]purinediones as dual-target-directed ligands combines A2A adenosine receptor antagonistic activity with blockade of monoamine oxidase B (MAO-B). This approach targets symptomatic relief and disease-modifying effects for neurodegenerative diseases, particularly Parkinson's disease. Such compounds underscore the therapeutic potential of dual-target strategies in drug discovery, offering a nuanced approach to complex diseases (Załuski et al., 2019).

Monoamine Oxidase Inhibitors

Research into 1,3-dialkyl-substituted tetrahydropyrimido[1,2-f]purine-2,4-diones has revealed a novel class of potent MAO-B inhibitors. These findings are significant for the potential treatment of neurodegenerative diseases, where MAO-B inhibitors can play a role in managing symptoms and possibly altering disease progression. The specificity and potency of these compounds as MAO-B inhibitors highlight the critical role of chemical structure in determining biological activity (Koch et al., 2013).

properties

IUPAC Name

9-(5-chloro-2-methylphenyl)-1,7-dimethyl-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26ClN5O2/c1-15-6-5-7-18(10-15)14-31-23(32)21-22(28(4)25(31)33)27-24-29(12-16(2)13-30(21)24)20-11-19(26)9-8-17(20)3/h5-11,16H,12-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RABSHRZNNPFPDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=CC=CC(=C4)C)C5=C(C=CC(=C5)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.